[8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYL](2,6-DIMETHYLPIPERIDINO)METHANONE
Overview
Description
8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE: is a complex organic compound with a molecular formula of C23H23ClN2O This compound is characterized by its quinoline core structure, which is substituted with a chloro group at the 8th position, a 2-methylphenyl group at the 2nd position, and a 2,6-dimethylpiperidino group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chloro and 2-methylphenyl groups through electrophilic aromatic substitution reactions. The final step involves the attachment of the 2,6-dimethylpiperidino group via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to dihydroquinoline derivatives.
Substitution: The chloro group at the 8th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is being explored for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE may be used in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The piperidino group may interact with protein receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and target.
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
Compared to similar compounds, 8-CHLORO-2-(2-METHYLPHENYL)-4-QUINOLYLMETHANONE stands out due to its unique combination of functional groups. The presence of both the quinoline core and the piperidino group provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[8-chloro-2-(2-methylphenyl)quinolin-4-yl]-(2,6-dimethylpiperidin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O/c1-15-8-4-5-11-18(15)22-14-20(19-12-7-13-21(25)23(19)26-22)24(28)27-16(2)9-6-10-17(27)3/h4-5,7-8,11-14,16-17H,6,9-10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOJSSMHSAOOAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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